![molecular formula C9H20N2 B12112345 3-Isopropyl-1-methylpiperidin-4-amine](/img/structure/B12112345.png)
3-Isopropyl-1-methylpiperidin-4-amine
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Overview
Description
3-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 3-Isopropyl-1-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination .
Chemical Reactions Analysis
3-Isopropyl-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Isopropyl-1-methylpiperidin-4-amine is investigated for its pharmacological properties, particularly in the development of therapeutic agents. Its interactions with biological systems suggest potential applications in treating various diseases.
Potential Therapeutic Areas:
- Anticancer Activity: The compound has shown promise in preliminary studies as a potential anticancer agent. Its mechanism of action involves modulating specific molecular targets that are crucial in cancer cell proliferation and survival .
Research indicates that this compound may act as a ligand for certain receptors, influencing cellular signaling pathways. Studies have explored its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Biological Mechanisms:
- Receptor Binding: this compound may function as an agonist or antagonist at various receptor sites, affecting neurotransmission and cellular responses .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with varied biological activities.
Synthetic Applications:
- Intermediate in Synthesis: The compound is utilized as an intermediate in the synthesis of other organic compounds, particularly those that require piperidine derivatives .
Data Tables
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity with IC50 values ranging from 2.7 to 5.8 μM against specific cell lines, highlighting its potential as a lead compound for further drug development .
Case Study 2: Receptor Interaction
Research focusing on the receptor binding characteristics of this compound revealed its ability to modulate receptor activity, which could lead to therapeutic applications in managing neurological conditions. The specifics of these interactions are still under investigation but show promise for future studies .
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Isopropyl-1-methylpiperidin-4-amine can be compared with other similar piperidine derivatives, such as:
1-Isopropyl-3-methylpiperidin-4-amine: This compound has a similar structure but differs in the position of the isopropyl and methyl groups.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Isopropyl-1-methylpiperidin-4-amine, often referred to as a piperidine derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C9H22Cl2N2, with a molecular weight of 229.19 g/mol. It features a piperidine ring substituted with an isopropyl group and a methyl group, which contributes to its unique chemical reactivity and biological properties. The dihydrochloride form enhances its solubility, making it suitable for various applications in biological studies.
This compound interacts with specific molecular targets, including receptors and enzymes, influencing various biological pathways. Its mechanism may involve acting as an agonist or antagonist at different receptor sites, thereby modulating cellular signaling pathways .
Target Interactions
- Receptor Binding : The compound has been studied for its role as a ligand in receptor binding studies, potentially affecting neurotransmitter systems.
- Enzyme Inhibition : Preliminary research indicates that it may inhibit certain enzymes, contributing to its potential therapeutic effects .
Anticancer Properties
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to conventional drugs like bleomycin .
Neurological Applications
The compound is also being explored for its potential effects on neurological disorders. Its interaction with neurotransmitter systems suggests possible applications in treating conditions such as depression or anxiety disorders .
Case Studies and Research Findings
- Histone Methyltransferase Inhibition : A study highlighted the role of similar compounds in inhibiting histone methyltransferases (G9a/GLP), which are crucial in regulating gene expression. The inhibition was characterized by IC50 values indicating effective modulation of these enzymes .
- Cytotoxicity Studies : In vitro studies demonstrated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines. These findings suggest that structural optimization could lead to more potent anticancer agents .
- Receptor Interaction Studies : Research has shown that this compound can bind to neurotransmitter receptors, influencing their activity and potentially leading to therapeutic applications in neurology .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other piperidine derivatives:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-Methylpiperidin-4-amine dihydrochloride | 1157849-51-8 | Different nitrogen positioning affecting activity |
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine | 4348650 | Fluorobenzyl substitution enhancing lipophilicity |
N-Isopropyl-N-methylpiperidin-4-amine | 22047761 | Lacks hydrochloride salt; used in similar applications |
This compound dihydrochloride | 1187161-83-6 | Variation in isomerism affecting biological activity |
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-7(2)8-6-11(3)5-4-9(8)10/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
BOHPLKIHDKSUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCC1N)C |
Origin of Product |
United States |
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